2,7-Di-tert-butylthiepin, 4,5-dimethyl-
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Overview
Description
2,7-Di-tert-butylthiepin, 4,5-dimethyl- is an organic compound with the molecular formula C16H26S. It is a sulfur-containing heterocycle, specifically a thiepin, which is a seven-membered ring with one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-di-tert-butyl-4,5-dimethylphenylthiol with a suitable electrophile to form the thiepin ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butylthiepin, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiepins depending on the reagents used.
Scientific Research Applications
2,7-Di-tert-butylthiepin, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- involves its interaction with specific molecular targets. The sulfur atom in the thiepin ring can form interactions with various biological molecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylthiepin: Lacks the 4,5-dimethyl substitution.
4,5-Dimethylthiepin: Lacks the 2,7-di-tert-butyl substitution.
Uniqueness
2,7-Di-tert-butylthiepin, 4,5-dimethyl- is unique due to the presence of both tert-butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
84477-45-2 |
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Molecular Formula |
C16H26S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-4,5-dimethylthiepine |
InChI |
InChI=1S/C16H26S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
InChI Key |
OZPPEFXLSXNYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(SC(=C1)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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